3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide
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Overview
Description
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide is a chemical compound with the molecular formula C17H16ClFN2O2 and a molecular weight of 334.77 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzene ring, a fluoro-substituted phenyl ring, and a morpholine ring. It is used in various scientific research applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
The primary target of 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, making it an attractive target for antibacterial agents .
Mode of Action
The compound interacts with the DNA Gyrase enzyme, inhibiting its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is necessary for replication and transcription . The disruption of these processes leads to the death of the bacterial cells .
Biochemical Pathways
The inhibition of the DNA Gyrase enzyme disrupts the bacterial DNA replication pathway . This disruption prevents the bacteria from multiplying, thereby stopping the spread of the infection .
Result of Action
The molecular and cellular effects of the compound’s action result in significant antibacterial activity . Specifically, the compound has shown superior activity against Enterobacter aerogenes and Bacillus subtilis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-fluoro-4-morpholinophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of the chloro or fluoro groups with other functional groups, while hydrolysis can yield the corresponding carboxylic acid and amine .
Scientific Research Applications
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-fluoro-4-piperidinophenyl)benzenecarboxamide
- 3-chloro-N-(3-fluoro-4-pyrrolidinophenyl)benzenecarboxamide
- 3-chloro-N-(3-fluoro-4-piperazinophenyl)benzenecarboxamide
Uniqueness
3-chloro-N-(3-fluoro-4-morpholinophenyl)benzenecarboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
3-chloro-N-(3-fluoro-4-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-13-3-1-2-12(10-13)17(22)20-14-4-5-16(15(19)11-14)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJSIRVAVZPHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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